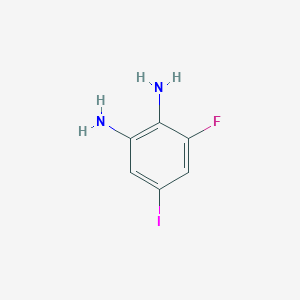

3-Fluoro-5-iodobenzene-1,2-diamine

説明

3-Fluoro-5-iodobenzene-1,2-diamine is a halogenated aromatic diamine featuring fluorine and iodine substituents at the 3- and 5-positions of the benzene ring, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as triazoles and benzimidazoles. Its synthesis typically involves multi-step halogenation and reduction protocols. For instance, nitro precursors are reduced using agents like SnCl₂·2H₂O under reflux conditions, followed by purification via alkaline extraction . The instability of the diamine necessitates immediate use in subsequent reactions, a common trait among benzene-1,2-diamine derivatives .

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-5-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGZTWKRKJEMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzene-1,2-diamine typically involves multi-step organic reactions One common method starts with the halogenation of benzene to introduce the fluorine and iodine atoms This can be achieved through electrophilic aromatic substitution reactionsThe nitration step introduces nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts would also be common to achieve the desired product efficiently .

化学反応の分析

Types of Reactions: 3-Fluoro-5-iodobenzene-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-Fluoro-5-azidobenzene-1,2-diamine, while oxidation with potassium permanganate would yield 3-Fluoro-5-iodobenzene-1,2-dinitro .

科学的研究の応用

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other biologically active molecules.

- Anticancer Activity : Research has indicated that derivatives of 3-fluoro-5-iodobenzene-1,2-diamine may exhibit anticancer properties by acting as inhibitors for various cancer-related enzymes. For instance, studies on related compounds have shown that halogenated anilines can inhibit indoleamine 2,3-dioxygenase (IDO1), which is implicated in tumor immune evasion .

Material Science

This compound can serve as a building block for synthesizing advanced materials.

- Organic Electronics : The compound can be utilized in the development of organic semiconductors due to its ability to form stable thin films. The incorporation of halogens enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Chemical Synthesis

This compound acts as an important intermediate in the synthesis of more complex molecules.

- Cross-Coupling Reactions : It can be employed in Suzuki or Stille coupling reactions to create aryl compounds with diverse functional groups. This versatility allows researchers to tailor compounds for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Agent Development

A study investigated the synthesis of iodinated derivatives of this compound aimed at enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer (NSCLC). The results demonstrated that these derivatives could selectively target cancer cells with specific mutations, improving treatment outcomes compared to traditional therapies .

Case Study 2: Material Applications

Research on thin films derived from this compound showed promising results in enhancing the performance of OLEDs. The films exhibited improved charge mobility and stability under operational conditions, indicating their potential use in commercial electronic devices .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | IDO1 Inhibitor | <50 | |

| Related Halogenated Aniline Derivative | Anticancer | 34 | |

| Fluorinated Triazole | Antiviral | 3.13 |

Table 2: Synthesis Conditions for Derivatives

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid + 3-Fluoro... | Pd catalyst, THF solvent | 85 |

| Iodination | 3-Fluoroaniline | Iodine reagent, Acetic acid | 90 |

| Amination | 3-Fluoro-5-Iodobenzene | NH2OH·HCl in ethanol | 75 |

作用機序

The mechanism of action of 3-Fluoro-5-iodobenzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Structural and Physical Properties

Pharmacological and Industrial Relevance

- Antifungal Agents : Ethylenediamine derivatives with benzamidine groups show antifungal activity with low cytotoxicity .

- Antimalarial Compounds : Chloroquine analogs featuring diamine linkers exhibit efficacy against Plasmodium species .

- Materials Science : Diamines serve as precursors for luminescent polymers and coordination complexes, as seen in tris(imidazolyl)phosphine oxides .

生物活性

3-Fluoro-5-iodobenzene-1,2-diamine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound (C6H6FINE2) features two amino groups that can engage in hydrogen bonding, while the presence of fluorine and iodine atoms allows for halogen bonding interactions. These characteristics contribute to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C6H6FINE2 |

| Molecular Weight | 223.02 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with proteins or nucleic acids, potentially modulating enzyme activity or receptor function. The halogen atoms (fluorine and iodine) can enhance binding affinity through halogen bonding, which is known to stabilize interactions with biological macromolecules .

Antimicrobial Activity

Recent studies have indicated that derivatives of halogenated anilines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives demonstrated low cytotoxicity compared to standard chemotherapeutics while offering protective effects against oxidative stress in neuroblastoma cells . This suggests that this compound could be a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies involving related compounds indicated the ability to inhibit specific enzymes involved in cancer progression and inflammation . The structural features of this compound may facilitate selective inhibition through competitive binding at the active sites of these enzymes.

Case Study 1: Antimicrobial Efficacy

A study focusing on halogenated anilines found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) value comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving SH-SY5Y cells exposed to oxidative stress, a derivative of this compound showed a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This highlights the potential for developing neuroprotective agents from this compound class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。